molecular formula C7H15NO3 B14424852 3-Heptanol, nitrate CAS No. 82944-61-4

3-Heptanol, nitrate

Cat. No.: B14424852
CAS No.: 82944-61-4
M. Wt: 161.20 g/mol
InChI Key: RFSNRWONUSBTJN-UHFFFAOYSA-N
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Description

3-Heptanol, nitrate (CAS: 82944-61-4) is an organic nitrate ester with the molecular formula C7H15NO3 and a molecular weight of 161.20 g/mol . This compound is of significant interest in industrial chemistry research, particularly for investigating the nitration process. Nitration is a fundamental chemical reaction where a nitro group is introduced into an organic molecule, profoundly altering its physical properties and reactivity . In practical research contexts, studying compounds like this compound can provide valuable insights into the aggressiveness of nitrate ions in various solutions. Such studies are crucial in fields like hydrometallurgy, where understanding and modeling nitration phenomena is essential to mitigate the degradation of organic extractants used in processes like copper solvent extraction . The nitration mechanism involves the formation of a nitronium ion (NO2⁺) which can react with organic compounds, leading to the formation of nitro derivatives and changes in the molecule's extraction capacity and selectivity . Researchers utilize this compound to explore the effects of variables such as nitrate concentration, acidity (H⁺), and redox potential on chemical processes, often employing advanced modeling techniques like Response Surface Methodology (RSM) to understand these complex interactions . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82944-61-4

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

heptan-3-yl nitrate

InChI

InChI=1S/C7H15NO3/c1-3-5-6-7(4-2)11-8(9)10/h7H,3-6H2,1-2H3

InChI Key

RFSNRWONUSBTJN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)O[N+](=O)[O-]

Origin of Product

United States

Synthesis Methodologies for 3 Heptanol, Nitrate

Esterification of 3-Heptanol (B47328) with Nitric Acid

The most conventional method for synthesizing alkyl nitrates is the direct esterification of an alcohol with nitric acid. byjus.comchemguide.co.uk This reaction is typically catalyzed by a strong acid, most commonly concentrated sulfuric acid, which facilitates the formation of the ester by protonating the nitric acid and acting as a dehydrating agent to shift the equilibrium towards the product. chemistry-teaching-resources.com The process involves the reaction of 3-heptanol with a mixed acid solution, a method widely applied in the synthesis of various nitrate (B79036) esters. researchgate.netquickcompany.in

Direct Nitration Procedures and Optimized Conditions

Direct nitration involves carefully adding the alcohol to a pre-cooled mixture of concentrated nitric and sulfuric acids. google.comevitachem.com The reaction is highly exothermic, and the rate is dependent on factors such as temperature, acid concentration, and the ratio of reactants. dicp.ac.cnbyjus.com For the synthesis of similar nitrate esters, such as 2-ethylhexyl nitrate from iso-octanol, a typical model for a secondary alcohol, microreactors have been employed to achieve high conversion rates under controlled conditions. dicp.ac.cn In such systems, a conversion of 98.2% has been reported. dicp.ac.cn

Optimized conditions often involve manipulating the composition of the mixed acid and the reaction temperature to maximize yield while ensuring safety. For many nitration processes, an excess of nitric acid is used to drive the reaction to completion. quickcompany.in

Table 1: Comparison of Nitration Conditions for Alcohols

Parameter Conventional Batch Process Microreactor Process
Typical Reagents Alcohol, Nitric Acid, Sulfuric Acid Alcohol, Nitric Acid, Sulfuric Acid
Temperature Below 15-20°C quickcompany.indicp.ac.cnresearchgate.net 25-40°C dicp.ac.cn
Reaction Time Minutes to hours Short residence times (0.6-15 min) quickcompany.indicp.ac.cn
Key Feature Requires external cooling (e.g., brine coils) google.com Excellent heat and mass transfer dicp.ac.cn

| Outcome | Risk of thermal runaway and byproduct formation dicp.ac.cnbyjus.com | High conversion, enhanced safety, minimal byproducts dicp.ac.cn |

Strategies for Controlled Temperature and Byproduct Minimization

The nitration of alcohols is a vigorously exothermic process, making temperature control a critical parameter for both safety and reaction selectivity. dicp.ac.cnbyjus.com Uncontrolled temperature increases can lead to thermal runaway and potentially explosive decomposition of the reaction mixture. dicp.ac.cn

Key strategies for control include:

Low-Temperature Operation: Traditional batch nitrations are conducted at low temperatures, often between -15°C and 20°C, to manage the heat generated. quickcompany.inresearchgate.net This is typically achieved by using jacketed reactors or internal cooling coils. google.comgoogle.com

Microreactor Technology: The use of microreactors offers superior heat control due to their high surface-area-to-volume ratio. This allows the reaction to be conducted safely at higher temperatures (e.g., 25-40°C), which enhances the reaction rate while minimizing the risk of explosion. dicp.ac.cn The efficient mixing in microreactors also reduces the formation of undesirable byproducts, leading to higher purity and productivity. dicp.ac.cn

Control of Residence Time: In continuous flow systems, keeping the residence time of the reaction mixture short (typically between 3 and 6 minutes) is crucial to prevent the accumulation of byproducts resulting from oxidative side reactions. quickcompany.in

Water Content Management: The concentration of water in the spent acid is a critical safety parameter. Maintaining a low water-to-sulfuric acid weight ratio (e.g., below 0.35) helps prevent the risk of a dangerous "fume-off." quickcompany.in

Alternative Nitration Reagents and Protocols

To circumvent the harsh and potentially hazardous conditions of mixed-acid nitration, several alternative reagents and protocols have been developed. These methods often offer milder reaction conditions, greater functional group tolerance, and improved safety profiles.

Utilizing Lithium Nitrate and Trifluoroacetic Anhydride (B1165640) Systems

A convenient and effective method for the O-nitration of alcohols involves the use of lithium nitrate (LiNO₃) and trifluoroacetic anhydride ((CF₃CO)₂O). researchgate.net This system generates the highly reactive nitrating agent, trifluoroacetyl nitrate (TFAN), in situ. cdnsciencepub.comcdnsciencepub.com The reaction is typically performed in an inert solvent, such as acetonitrile, at reduced temperatures (e.g., 0°C). researchgate.net

This protocol has proven effective for converting a range of primary and secondary alcohols into their corresponding nitrate esters in good yields. researchgate.net For instance, one study reported that this method provided a significantly higher yield (67%) for the synthesis of an allylic nitrate ester compared to just 13% when using fuming nitric acid and acetic anhydride. core.ac.uk The use of a base, like sodium carbonate, is sometimes necessary to facilitate the reaction. core.ac.uk

Approaches with Potassium Nitrate and Boron Trifluoride Hydrate (B1144303)

Another alternative involves the use of potassium nitrate (KNO₃) in conjunction with boron trifluoride hydrate (BF₃·H₂O). researchgate.netresearchgate.net This reagent system is particularly useful for the preparation of primary and secondary alkyl nitrates. A key advantage of this procedure is that it yields nitrate esters that are free of nitrite (B80452) impurities, which can be common byproducts in other nitration methods. researchgate.net The nitration of aromatic compounds has also been successfully carried out using potassium nitrate or nitric acid catalyzed by boron trifluoride monohydrate, demonstrating the versatility of this Lewis acid in promoting nitration reactions. scite.ai

Precursor Synthesis Strategies for Chiral 3-Heptanol

The synthesis of enantiomerically pure 3-heptanol is essential when the final product, 3-heptanol, nitrate, is intended for applications where stereochemistry is critical. While specific literature on the asymmetric synthesis of 3-heptanol is limited, several powerful strategies have been applied to the synthesis of the structurally similar compound 4-methyl-3-heptanol, which serve as excellent models for producing chiral secondary alcohols.

Table 2: Asymmetric Synthesis Strategies for Chiral Heptanol Precursors

Method Key Reagents/Steps Stereochemical Outcome Reference
Asymmetric Epoxidation Sharpless asymmetric epoxidation of an allylic alcohol; regioselective cleavage of the resulting epoxide with trimethylaluminum. Provides access to specific diastereomers, such as (3S,4S)- and (3S,4R)-4-methyl-3-heptanol. tandfonline.com
SAMP/RAMP Hydrazones Formation of chiral hydrazones using SAMP/RAMP reagents; alkylation followed by hydrolysis to chiral ketones; reduction to chiral alcohols. Allows for the preparation of all four stereoisomers of 4-methyl-3-heptanol. nih.gov
Asymmetric Synthesis via Boronic Esters Homologation of boronic esters derived from chiral diols (e.g., pinanediol) with (dichloromethyl)lithium, followed by reaction with a Grignard reagent. Achieves very high diastereoselectivity (e.g., 350:1 to ≥1000:1) for each new chiral center. thieme-connect.com

| Grignard Synthesis | Reaction of propanal with the Grignard reagent from racemic 2-bromopentane. | Forms a mixture of diastereomeric pairs of enantiomers, separable by gas chromatography. | wustl.edu |

These methods highlight the advanced techniques available to synthetic chemists for controlling stereochemistry. The Sharpless asymmetric epoxidation, the use of chiral auxiliaries like SAMP/RAMP, and Matteson's boronic ester chemistry represent powerful tools for constructing the chiral centers found in 3-heptanol with high fidelity. tandfonline.comnih.govthieme-connect.com

Grignard Synthesis from Ketones/Aldehydes

The synthesis of this compound is typically achieved through a two-step process. The first and most critical step is the formation of the alcohol precursor, 3-heptanol, which is commonly accomplished using the Grignard reaction. researchgate.net This is followed by the nitration of the alcohol to yield the final nitrate ester.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org To synthesize 3-heptanol, a Grignard reagent, such as butylmagnesium bromide, is reacted with an aldehyde, in this case, propanal. youtube.com The reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde. youtube.com This is followed by an acidic workup (e.g., with H₃O⁺) to protonate the intermediate alkoxide, yielding the secondary alcohol, 3-heptanol. youtube.com It is important to note that side reactions can occur, potentially forming 3-heptanone (B90015) as a significant byproduct. researchgate.net

Formation of Grignard Reagent: Butyl bromide + Mg → Butylmagnesium bromide

Reaction with Aldehyde: Butylmagnesium bromide + Propanal → Heptan-3-olate magnesium bromide

Protonation: Heptan-3-olate magnesium bromide + H₃O⁺ → 3-Heptanol

The second step is the esterification of the synthesized 3-heptanol. This can be achieved through direct nitration using a mixed acid solution, typically containing sulfuric acid and nitric acid, under controlled temperature conditions to yield this compound.

Table 1: Overview of Grignard Synthesis for 3-Heptanol This table is interactive. Click on the headers to sort.

StepReactantsReagents/ConditionsProduct
1Propanal, Butylmagnesium bromideAnhydrous ether (solvent), followed by acidic workup (e.g., H₃O⁺)3-Heptanol
23-HeptanolConcentrated HNO₃ and H₂SO₄ (nitrating agents)This compound

Enzymatic Synthesis for Stereoisomers

For applications requiring high stereochemical purity, enzymatic synthesis offers a precise method for producing specific stereoisomers of the 3-heptanol precursor. Biocatalysis, using isolated enzymes, can create chiral centers with high enantioselectivity and diastereoselectivity. researchgate.net While direct enzymatic synthesis of this compound is not commonly detailed, the principles are well-established through the synthesis of structurally similar chiral alcohols, such as 4-methyl-3-heptanol. nih.govnih.gov

An effective strategy involves a one-pot, multi-enzyme system to perform sequential reductions on an unsaturated ketone precursor. nih.govresearchgate.net This process can generate all four possible stereoisomers of the target alcohol from a single starting material by carefully selecting the enzymes. nih.gov The methodology employs two types of enzymes in sequence:

An Ene-Reductase (ER) to reduce a carbon-carbon double bond, which establishes the first stereocenter.

An Alcohol Dehydrogenase (ADH) to reduce the ketone group, creating the second stereocenter at the alcohol position. nih.gov

This dual-enzyme cascade, often utilizing a cofactor regeneration system like NADP⁺/GDH/glucose, allows for precise stereochemical control. researchgate.net For instance, research on 4-methylhept-4-en-3-one has shown that different combinations of ERs (like OYE2.6 or OYE1-W116V) and ADHs (like ADH440 or ADH270) can produce each of the four stereoisomers in high yields (72-83%) and with excellent stereoselectivity (de 92-99%, ee 99%). nih.govmdpi.com These stereochemically pure alcohol precursors can then be nitrated to form the corresponding single-isomer nitrate esters.

Table 2: Enzymatic Synthesis of 4-Methyl-3-heptanol Stereoisomers This table is interactive. Click on the headers to sort.

Enzyme Combination (ER / ADH)Product StereoisomerDiastereomeric Excess (de)Enantiomeric Excess (ee)Isolated Yield
OYE2.6 / ADH440(3S,4R)99%99%76%
OYE2.6 / ADH270(3R,4R)99%99%83%
OYE1-W116V / ADH270(3R,4S)92%99%81%
OYE1-W116V / ADH440(3S,4S)94%99%72%

Data derived from the synthesis of 4-methyl-3-heptanol, illustrating the principle of stereoisomer synthesis. nih.govmdpi.com

Advanced Separation and Purification Techniques for Organic Nitrate Esters

The purification of organic nitrate esters like this compound requires specialized techniques due to their unique chemical properties. The choice of method depends on the scale of the synthesis and the required purity of the final product.

Liquid-Liquid Extraction and Washing: This is a fundamental technique used post-synthesis to remove inorganic impurities, such as residual acids from the nitration step. ualberta.calibretexts.org The crude product, dissolved in an organic solvent, is "washed" by shaking it with an aqueous solution, often a basic one like sodium bicarbonate, to neutralize and remove acids. scribd.comyoutube.com This is typically followed by a wash with brine (saturated sodium chloride solution) to reduce the amount of water in the organic layer before a final drying step with an agent like anhydrous magnesium sulfate. youtube.com

Chromatography: Various chromatographic methods are employed for the high-purity separation of organic nitrates and related compounds.

Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying organic nitrate esters. copernicus.org A solvent system, often a gradient of ethyl acetate (B1210297) in hexanes, is used to elute the components, separating the desired nitrate ester from byproducts and unreacted starting materials. copernicus.org Argentation chromatography, which uses silver nitrate-impregnated silica gel, is another powerful technique for separating compounds based on the degree of unsaturation. uq.edu.auacs.org

Gas Chromatography (GC): For analytical purposes and the separation of volatile compounds, gas chromatography is highly effective. oup.comoup.com Techniques such as Headspace GC coupled with Mass Spectrometry (HS/GC/MS) or Flame Ionization Detection (HS-GC/FID) are used for the analysis and identification of alkyl nitrites and nitrates. researchgate.netojp.gov However, a noted drawback is the potential for recovery to decline with longer retention times in the column for some nitrate species. d-nb.info

Table 3: Summary of Purification Techniques for Organic Nitrate Esters This table is interactive. Click on the headers to sort.

TechniqueDescriptionPrimary ApplicationReference
Liquid-Liquid ExtractionPartitions compounds between two immiscible liquid phases (e.g., organic and aqueous).Initial removal of inorganic acids and water-soluble impurities. libretexts.orgscribd.com
WashingUses aqueous solutions (e.g., NaHCO₃, brine) to clean the desired compound in the organic phase.Neutralization of acids and removal of water. youtube.com
Column Chromatography (Silica Gel)Separates compounds based on polarity using a solid stationary phase and a liquid mobile phase.High-purity isolation of the final nitrate ester product. copernicus.org
Gas Chromatography (GC)Separates volatile compounds in a gaseous mobile phase. Often coupled with a detector (FID, MS).Analytical separation and identification of volatile nitrates and related compounds. oup.comojp.gov

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Detailed Infrared (IR) and Raman spectra for 3-heptanol (B47328), nitrate (B79036) have not been published. This type of analysis is crucial for identifying the functional groups within the molecule. For alkyl nitrates, vibrational spectroscopy is used to observe the characteristic stretching and bending modes of the nitrate group (-ONO₂). Typically, strong absorption bands corresponding to the asymmetric and symmetric stretching of the NO₂ group are expected, along with vibrations from the C-O-N linkage. The hydrocarbon backbone of the heptyl group would also produce characteristic C-H stretching and bending vibrations. nih.govresearchgate.nets-a-s.org

A hypothetical data table for the expected vibrational modes is presented below, based on general knowledge of similar compounds.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-NO₂ asymmetric stretch1600 - 1650StrongMedium
O-NO₂ symmetric stretch1270 - 1290StrongWeak
C-H (alkyl) stretch2850 - 3000Medium-StrongMedium-Strong
C-O stretch1000 - 1200MediumMedium
NO₂ bend850 - 870Medium-StrongWeak

This table is illustrative and not based on experimental data for 3-heptanol, nitrate.

Nuclear Magnetic Resonance (NMR) Investigations (¹H, ¹³C, ¹⁵N)

Specific ¹H, ¹³C, and ¹⁵N NMR data for this compound are not available in the public domain. NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of each nucleus.

¹H NMR: Would be used to determine the number of different proton environments, their multiplicity (due to spin-spin coupling), and their integration (ratio of protons). The proton on the carbon bearing the nitrate group (C3) would be expected to show a characteristic downfield shift compared to its parent alcohol.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical shifts, indicating their electronic environment. The carbon atom bonded to the nitrate group (C3) would be significantly deshielded.

¹⁵N NMR: This technique would be highly informative for directly probing the nitrogen nucleus of the nitrate group. The chemical shift would confirm the presence of the nitrate functionality. nih.govresearchgate.netcolostate.edu

Mass Spectrometry for Molecular Fragmentation Patterns and Identification

While mass spectrometry is a common technique for the analysis of alkyl nitrates, specific fragmentation patterns for this compound have not been documented. d-nb.info In general, alkyl nitrates are known to be thermally labile and can fragment readily in a mass spectrometer. copernicus.orgoup.com Common fragmentation pathways for alkyl nitrates include the loss of the nitro group (NO₂) or the entire nitrate group (HNO₃). copernicus.org The resulting mass-to-charge ratios of the fragment ions would be used to deduce the structure of the original molecule.

A predicted table of major fragments is provided below.

Fragment Ion Proposed Formula Expected m/z
[M - NO₂]⁺[C₇H₁₅O]⁺115.11
[M - ONO₂]⁺[C₇H₁₅]⁺99.12
Molecular Ion [M]⁺[C₇H₁₅NO₃]⁺161.10

This table is based on predicted fragmentation and not on published experimental data for this compound.

Conformational Analysis and Isomerism of this compound

Specific studies on the conformational analysis and isomerism of this compound are not available. The molecule possesses a chiral center at the C3 position, meaning it can exist as two enantiomers: (R)-3-heptanol, nitrate and (S)-3-heptanol, nitrate. Furthermore, due to the flexibility of the heptyl chain and rotation around the C-O and O-N bonds, multiple conformers (rotational isomers) are possible. mdpi.comrsc.org Computational modeling, in conjunction with spectroscopic techniques like NMR and vibrational spectroscopy, would typically be used to determine the most stable conformers and the energy barriers between them. nih.govmdpi.com

Chemical Reactivity and Reaction Mechanisms of 3 Heptanol, Nitrate

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of alkyl nitrates like 3-Heptanol (B47328), nitrate (B79036) is a critical area of study, particularly for understanding their stability and energy release. The process is generally understood to be a radical chain reaction initiated by the cleavage of the weakest bond in the molecule.

Initial Bond Scission Mechanisms (e.g., O-NO2 bond cleavage)

The principal rate-determining step in the thermal decomposition of alkyl nitrates is the homolytic cleavage of the oxygen-nitrogen bond (O-NO2). uri.edu This bond is significantly weaker than the carbon-carbon or carbon-hydrogen bonds within the alkyl backbone, making it the most likely point of initial fragmentation under thermal stress. researchgate.net This unimolecular dissociation is a first-order reaction that produces an alkoxyl radical and a nitrogen dioxide molecule. uri.edu

For 3-Heptanol, nitrate, the initial scission can be represented as: CH₃CH₂CH(ONO₂)CH₂CH₂CH₂CH₃ → CH₃CH₂CH(O•)CH₂CH₂CH₂CH₃ + •NO₂

Table 1: Calculated O-NO2 Bond Dissociation Energies (BDEs) for Various Alkyl Nitrates

Compound BDE (kJ/mol)
n-Propyl nitrate (NPN) 176.6
Isopropyl nitrate (IPN) 174.5
2-Ethylhexyl nitrate (EHN) 168.1
Triethylene glycol dinitrate (Tri-EGDN) 156.1

Data sourced from theoretical calculations. researchgate.net

Based on these findings, the BDE for this compound, a secondary nitrate, is expected to be in a similar range, likely comparable to that of isopropyl nitrate. researchgate.net

Formation and Reactivity of Radical Intermediates (e.g., NO2, alkoxyl radicals)

The nitrogen dioxide (•NO₂) radical is a key chain-carrying species. It can participate in a variety of reactions, including abstracting hydrogen atoms from the alkyl chain or reacting with other radical species. The initial bond cleavage is also reversible, meaning the alkoxyl radical and •NO₂ can recombine. uri.edu

The 3-heptoxy radical (CH₃CH₂CH(O•)CH₂CH₂CH₂CH₃) is unstable and can undergo several rapid subsequent reactions:

β-Scission: This involves the cleavage of a carbon-carbon bond at the β-position relative to the oxygen atom. The 3-heptoxy radical has two potential β-scission pathways, leading to the formation of smaller aldehydes and alkyl radicals. uri.edu

Cleavage of the C2-C3 bond yields acetaldehyde (B116499) and a pentyl radical.

Cleavage of the C3-C4 bond yields hexanal (B45976) and a methyl radical.

Hydrogen Abstraction: The alkoxyl radical can abstract a hydrogen atom from a donor molecule (like the parent nitrate or a solvent) to form 3-heptanol. uri.edu

Isomerization: Intramolecular hydrogen abstraction can lead to the formation of a hydroxyalkyl radical.

Studies on similar compounds, such as n-pentanol nitrate and cyclohexanol (B46403) nitrate, have identified the products resulting from these alkoxy radical pathways. uri.edu

Table 2: Potential Products from 3-Heptoxy Radical Reactions via β-Scission

Scission Pathway Initial Products
C2-C3 Bond Cleavage Acetaldehyde + Pentyl radical
C3-C4 Bond Cleavage Hexanal + Methyl radical

These pathways are based on the established reactivity of alkoxy radicals. uri.edu

The formation of these various radical species contributes to the exothermic nature of the decomposition, which can lead to self-acceleration. researchgate.net

Catalytic Effects on Decomposition and Self-Accelerating Processes

The thermal decomposition of nitrates can be significantly influenced by catalysts. While specific studies on this compound are scarce, research on other nitrate compounds shows that various substances can lower the decomposition temperature and alter reaction rates. For instance, metal oxides like cupric oxide (CuO) have been shown to act as decomposition catalysts for ammonium (B1175870) nitrate by forming intermediate complexes that stabilize the transition state. icm.edu.plnih.gov Similarly, the polymer poly(vinylidene difluoride) (PVDF) has been found to catalyze the thermal decomposition of transition metal (II) nitrate hydrates, reducing the decomposition temperature substantially. nih.gov This catalytic action is proposed to stem from the polarization of N-O bonds by the polymer's internal electric field. nih.gov

Self-accelerating processes are a key feature of nitrate decomposition. The initial decomposition is an endothermic bond-breaking event, but the subsequent reactions of the highly energetic radical intermediates are strongly exothermic. researchgate.net This release of heat increases the temperature of the system, which in turn increases the rate of the initial bond scission, creating a positive feedback loop that can lead to rapid, uncontrolled decomposition or ignition. researchgate.netmdpi.com

Hydrolysis Mechanisms in Diverse Media

The hydrolysis of this compound involves the cleavage of the nitrate ester by water, a reaction whose mechanism and rate are highly dependent on the pH of the medium. As a secondary alkyl nitrate, its reactivity is distinct from that of primary or tertiary nitrates. researchgate.net

Acid-Catalyzed Hydrolysis Investigations

In acidic conditions, secondary alkyl nitrates are known to hydrolyze via a specific acid-catalyzed, unimolecular (Sₙ1) mechanism. researchgate.netcopernicus.org This pathway involves two key steps:

Rapid, Reversible Protonation: The reaction is initiated by the protonation of one of the oxygen atoms on the nitrate group by a hydronium ion (H₃O⁺) from the acidic solution. This creates a protonated intermediate. copernicus.org

Rate-Determining Unimolecular Dissociation: The protonated intermediate is unstable and undergoes unimolecular cleavage of the C-O bond. This is the slow, rate-determining step of the reaction. It results in the formation of a secondary carbocation (the 3-heptyl cation) and the release of nitric acid (HNO₃).

Nucleophilic Attack by Water: The carbocation is then rapidly attacked by a water molecule, forming a protonated alcohol, which quickly loses a proton to the solvent to yield the final product, 3-heptanol.

Table 3: Hydrolysis Lifetimes for Different Organic Nitrate Types at Neutral pH

Nitrate Type Stability at Neutral pH Typical Hydrolysis Mechanism
Primary Stable Sₙ1 / Sₙ2 Competition
Secondary Stable Sₙ1 (Acid-Catalyzed)
Tertiary Unstable (Lifetime ~8.5 h) Sₙ1 (Acid-Catalyzed)

Data generalized from studies on monoterpene-derived nitrates. researchgate.net

As indicated, secondary nitrates like this compound are generally stable at neutral pH, with hydrolysis becoming significant only under acidic conditions. researchgate.net

Base-Catalyzed Hydrolysis Investigations

The hydrolysis of nitrate esters in basic (alkaline) media proceeds through different mechanisms compared to acid-catalyzed reactions. For secondary nitrates, the reaction with a hydroxide (B78521) ion (OH⁻) can follow two competing pathways:

Bimolecular Nucleophilic Substitution (Sₙ2): The hydroxide ion acts as a nucleophile and attacks the α-carbon (the carbon bonded to the nitrate group). This occurs in a single, concerted step where the C-O bond is formed at the same time as the O-NO₂ bond is broken, resulting in the formation of 3-heptanol and a nitrate ion. This pathway involves the inversion of stereochemistry at the carbon center. dtic.mil

Elimination (E2): The hydroxide ion acts as a base and abstracts a proton from a carbon atom adjacent (at the β-position) to the α-carbon. This leads to the formation of an alkene (heptene), a water molecule, and a nitrate ion. dtic.mil

The relative contribution of the Sₙ2 and E2 pathways depends on factors such as steric hindrance around the reaction center and the strength of the base. Studies on various nitrate esters have shown that alkyl substituents tend to have a retarding inductive effect on the rate of alkaline hydrolysis. dtic.mil

Nitration and Nitrosation/NO-Transfer Reactions

This compound as a Nitrating Agent in Organic Synthesis

Organic nitrates, including this compound, can potentially act as nitrating agents in organic synthesis, capable of introducing a nitro group (-NO2) to a substrate. evitachem.com This is distinct from the process of forming the nitrate ester itself. wikipedia.orgbyjus.com While specific examples of this compound being used as a nitrating agent are not prevalent in the literature, other alkyl nitrates serve this function. evitachem.com The utility of an organic nitrate as a nitrating agent depends on its ability to transfer a nitro group, often under specific reaction conditions. For example, some nitration reactions utilize reagents other than traditional mixed acids, such as acetyl nitrate or N-nitro heterocyclic compounds, especially when dealing with sensitive substrates like amines. wikipedia.orgcore.ac.uk

Combustion Chemistry of Organic Nitrates

Organic nitrates are known for their high energy content and are used in applications such as explosives and propellants due to their ability to rapidly release gas upon decomposition. ontosight.ai The combustion of organic nitrates involves their decomposition to produce heat and nitrogen oxides. evitachem.com The presence of the nitrate group provides an internal source of oxygen, which can facilitate combustion. libretexts.org

The National Institute of Standards and Technology (NIST) has compiled chemical kinetic data for combustion chemistry, which includes reaction rate data for various compounds with the hydroxyl radical (OH), a key species in combustion. nist.gov While specific combustion data for this compound is mentioned, detailed kinetic parameters are not provided in the readily available excerpts. nist.gov However, the compilation does include data for similar organic nitrates, indicating that their reactions with OH radicals are a significant part of their combustion chemistry. nist.gov The general principle is that the nitrate compound will decompose at high temperatures, and the resulting fragments will undergo further oxidation. evitachem.com

Computational Chemistry and Theoretical Studies on 3 Heptanol, Nitrate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-heptanol (B47328), nitrate (B79036). These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) are powerful computational tools for investigating the electronic structure of molecules. scispace.com While specific studies on 3-heptanol, nitrate are not prevalent in the literature, the methodologies applied to other organic nitrates serve as a clear blueprint. DFT, in particular, has become a standard method for studying the electronic structure of materials due to its balance of computational cost and accuracy. unitn.itaps.org

For a molecule like this compound, DFT calculations would be employed to determine a variety of properties. The process typically begins with geometry optimization to find the lowest energy conformation of the molecule. Following this, calculations can provide insights into:

Electronic Properties: The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting band gap are critical for understanding reactivity. nsf.gov

Spectroscopic Properties: Predictions of infrared (IR) spectra can be made by calculating vibrational frequencies, which helps in the identification and characterization of the molecule.

Thermochemical Data: Heats of formation and bond dissociation energies can be calculated, providing crucial data for energetic and stability assessments.

For instance, studies on model nitrate esters like methyl and ethyl nitrate have utilized various levels of theory, including HF/6-31g(d), MP2/6-311g(d,p), and B3LYP/6-311g(d,p), to establish a reliable computational level for accuracy and expense. dtic.mil These calculations form the basis for understanding the molecule's fundamental chemical nature.

Table 1: Typical Properties of this compound Accessible via DFT Calculations

PropertyDescriptionSignificance
Optimized Molecular GeometryThe 3D arrangement of atoms with the lowest potential energy.Determines the molecule's shape, steric properties, and interaction sites.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.An indicator of chemical reactivity and the energy required for electronic excitation.
Bond Dissociation Energy (BDE)The energy required to homolytically cleave a specific bond (e.g., the O-NO₂ bond).Key parameter for predicting thermal stability and initial decomposition steps.
Vibrational FrequenciesThe frequencies at which different parts of the molecule vibrate.Correlates to peaks in an IR spectrum, aiding in experimental identification.
Atomic Partial ChargesThe distribution of electron charge among the atoms in the molecule.Influences intermolecular interactions and the electrostatic potential.

This table is illustrative and based on standard computational outputs for organic nitrates.

Transition State Theory in Reaction Kinetic Prediction

Transition State Theory (TST) is a cornerstone for predicting the rates of chemical reactions. When combined with quantum chemical calculations, it allows for the determination of activation energies and reaction rate constants. For nitrate esters, the primary thermal decomposition pathway is the homolytic cleavage of the relatively weak RO-NO₂ bond. uri.edustossrohr.net

Theoretical studies on the decomposition of various alkyl nitrates, such as ethyl nitrate and isopropyl nitrate, have successfully used TST and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to model their kinetics. stossrohr.netresearchgate.net These studies confirm that the initial and rate-determining step is the fission of the O-NO₂ bond. uri.edu

For this compound, the process would involve:

Locating the Transition State: Quantum chemical methods are used to find the geometry of the transition state for the RO-NO₂ bond cleavage.

Calculating Activation Energy: The energy difference between the reactant (ground state this compound) and the transition state provides the activation energy (Ea) for the decomposition. Studies on primary and secondary nitrate esters show activation energies around 170 kJ/mol for this process. uri.edu

Determining Rate Constants: Using the activation energy and other parameters derived from the calculations within the TST framework, the rate constant (k) can be predicted as a function of temperature.

This approach has been validated for other nitrate esters, like glycerol (B35011) trinitrate, showing that the RO–NO₂ dissociation is the overwhelmingly favored pathway over other potential reactions like HONO elimination. acs.org Such calculations are invaluable for building detailed kinetic models for the decomposition and combustion of these materials. acs.org

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of materials in bulk (liquid or solid) phases. researchgate.net MD simulates the motion of atoms and molecules over time based on a force field.

Force Field Development and Validation for Nitrate Esters

A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a simulation. The accuracy of an MD simulation is entirely dependent on the quality of its force field. For novel molecules like this compound, a specific and validated force field is necessary.

The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field is a Class II force field that has been specifically parameterized for energetic materials, including nitrate esters. dtic.miladdlink.esutah.edu The development and validation process for the nitrate ester functional group (-ONO₂) within COMPASS provides a clear methodology that would be applied to this compound. addlink.es

The process involves:

Parameter Derivation: Initial parameters for bond stretching, angle bending, torsions, and non-bonded interactions are derived from high-level ab initio calculations on small model compounds (e.g., methyl nitrate, ethyl nitrate). dtic.mil

Refinement and Optimization: The non-bonded parameters (van der Waals and electrostatic) are further optimized by performing MD simulations and comparing the calculated condensed-phase properties against experimental data for known nitrate esters. utah.edu

Validation: The final force field is validated by its ability to accurately predict a wide range of properties that were not used in the parameterization process.

Table 2: Summary of COMPASS Force Field Validation for Nitrate Esters

PropertyMolecules Used in ValidationAgreement with Experiment
Molecular StructuresMethyl nitrate, Ethyl nitrateExcellent agreement for bond lengths and angles compared to ab initio data. dtic.mil
Vibrational FrequenciesNitroglycerin (NG), Diethyleneglycol dinitrate (DEGDN)Modest level of accuracy (RMS deviation of ~65 cm⁻¹ vs. B3LYP results), which is typical for molecular mechanics force fields.
Liquid DensitiesNG, DEGDNExcellent agreement. addlink.es
Heats of VaporizationNG, DEGDNExcellent agreement. addlink.es
Crystal StructurePentaerythritol (B129877) tetranitrate (PETN)Accurately reproduced lattice parameters. nist.gov

Source: Data compiled from studies on the COMPASS force field. dtic.miladdlink.esnist.gov

This rigorous process ensures that the force field can be used to reliably simulate the condensed-phase behavior of molecules containing the nitrate ester group, such as this compound.

Simulations of Decomposition and Sensitivity Under Varied Conditions

MD simulations using reactive force fields, such as ReaxFF, are particularly suited for studying the chemical decomposition of energetic materials. wayne.edu Unlike classical force fields, ReaxFF can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. researchgate.net

Simulations of the decomposition of materials like polyvinyl nitrate (PVN) under shock loading have shown that the initial chemical event is the dissociation of the NO₂ group. researchgate.net This is followed by a cascade of further reactions. MD simulations can track the populations of intermediate species and final products over time, providing a detailed mechanistic picture of decomposition. rsc.org

For this compound, reactive MD simulations could be used to investigate:

Initial Decomposition Steps: Confirming the primary O-NO₂ bond scission and identifying subsequent reactions of the resulting 3-heptoxy radical.

Hot Spot Formation and Evolution: Simulating how mechanical insults (like shock waves) can lead to localized high-temperature regions (hot spots) that initiate chemistry.

Influence of Defects: Understanding how voids or impurities in a solid phase can affect sensitivity and decomposition mechanisms.

These simulations are computationally intensive but offer unparalleled insight into the fast, complex processes that govern the decomposition and sensitivity of energetic materials. nih.govwsu.edu

Investigation of Intermolecular and Intramolecular Interactions

The physical and chemical properties of this compound in a condensed phase are heavily influenced by the network of intermolecular and intramolecular interactions. Computational methods can be used to characterize these non-covalent interactions, such as hydrogen bonds and van der Waals forces. rsc.org

For this compound, key interactions would include:

Hydrogen Bonding: Although the hydroxyl group of the parent alcohol is now an ester, the oxygen atoms of the nitrate group can act as hydrogen bond acceptors. In the presence of any protic species (like water or other alcohols), or in the formation of dimers, these interactions could be significant. researchgate.netacs.org Computational studies on other systems, like dinitrosyl iron complexes, have shown that even weak secondary sphere hydrogen bonding can significantly influence reactivity. frontiersin.org

Dipole-Dipole Interactions: The nitrate ester group is highly polar, leading to strong dipole-dipole interactions that will be a major factor in the ordering of molecules in the liquid and solid states.

Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak interactions from the calculated electron density. rsc.org These analyses can identify specific bonding interactions and rank their relative strengths, providing a detailed understanding of the forces that hold the condensed phase together.

Environmental and Atmospheric Chemistry Research Involving Organic Nitrates

Atmospheric Formation Mechanisms

The formation of 3-Heptanol (B47328), nitrate (B79036) and related C7 organic nitrates proceeds through several key atmospheric oxidation pathways involving volatile organic compounds (VOCs), including alkanes like n-heptane.

During the daytime, the primary mechanism for the formation of alkyl nitrates is the oxidation of VOCs initiated by the hydroxyl radical (OH). copernicus.org The process begins with the abstraction of a hydrogen atom from a C7 alkane (RH), such as heptane (B126788), by an OH radical, which forms a heptyl radical (R•). This radical reacts rapidly with molecular oxygen (O₂) to create a heptyl peroxy radical (RO₂•). ca.govnih.gov

The fate of the peroxy radical is crucial and depends on its reaction with nitric oxide (NO). This reaction proceeds via two main channels: a major pathway that produces a heptyl alkoxy radical (RO•) and nitrogen dioxide (NO₂), and a minor, chain-terminating branch that forms the stable alkyl nitrate (RONO₂), in this case, a C7-alkyl nitrate like 3-Heptanol, nitrate. copernicus.orgresearchgate.net

Reaction Scheme: OH-Initiated Formation

Initiation: RH + OH → R• + H₂O

Peroxy Radical Formation: R• + O₂ → RO₂•

Branching Reaction with NO:

RO₂• + NO → RO• + NO₂ (Major Pathway)

RO₂• + NO → RONO₂ (Minor Pathway, forming the alkyl nitrate)

Research has quantified the formation yields for alkyl nitrates from various n-alkanes, showing an increase with carbon chain length. For n-heptane, the precursor to C7 nitrates, the alkyl nitrate yield has been measured to be approximately 17.8%. ca.gov

Table 1. Alkyl Nitrate Formation Yields from OH Radical-Initiated Reactions of n-Alkanes with NOx. ca.gov
Parent n-AlkaneAlkyl Nitrate Yield (%)
n-Hexane14.1 ± 2.0
n-Heptane17.8 ± 2.4
n-Octane22.6 ± 3.2

The reaction of ozone (O₃) with unsaturated biogenic volatile organic compounds (BVOCs), such as terpenes, provides another pathway for alkyl nitrate formation. copernicus.org The initial addition of ozone to a carbon-carbon double bond forms a primary ozonide, which quickly decomposes into Criegee intermediates. copernicus.orgreading.ac.uk This decomposition can generate OH radicals, which then initiate the oxidation of other VOCs present, such as alkanes, leading to the formation of peroxy radicals as described in section 6.1.1. copernicus.orgnih.gov These peroxy radicals subsequently react with NO to produce alkyl nitrates. copernicus.org This mechanism demonstrates how emissions from natural sources can interact with anthropogenic pollutants (NO) to form organic nitrates.

During the nighttime, in the absence of sunlight to cause photolysis, the nitrate radical (NO₃) becomes a dominant atmospheric oxidant. nih.govnoaa.govcopernicus.org The reaction of NO₃ with VOCs is a significant source of organic nitrates, particularly from unsaturated compounds. copernicus.org The mechanism involves the electrophilic addition of the NO₃ radical to a C=C double bond, forming a nitroalkyl radical. This is followed by the rapid addition of O₂ to create a nitrooxyperoxy radical. copernicus.org This peroxy radical can then react with NO, HO₂, or other RO₂ radicals to form a stable, multifunctional organic nitrate. copernicus.orgcopernicus.org The branching ratio for organic nitrate formation through NO₃-initiated oxidation is generally much higher than that from OH-initiated pathways. copernicus.org

Recent theoretical research has identified a potential new pathway for the formation of organic nitrates involving the reaction of aldehydes with nitric acid (HNO₃). nih.gov Studies on formaldehyde (B43269) (HCHO) have shown that its reaction with HNO₃ can be catalyzed by atmospheric bases such as ammonia (B1221849) (NH₃) and dimethylamine (B145610) ((CH₃)₂NH), significantly lowering the energy barrier for the reaction. nih.gov While this mechanism has not been specifically quantified for higher-order aldehydes that would be precursors to C7 nitrates, it represents a plausible, though likely minor, formation route under specific atmospheric conditions, particularly in colder temperatures. nih.gov

Role as NOx Reservoirs and Impact on Atmospheric Nitrogen Cycling

Organic nitrates like this compound play a critical role in the atmospheric budget and distribution of reactive nitrogen. researchgate.net Compared to their inorganic precursors, NOx (NO + NO₂), which have atmospheric lifetimes on the order of hours, alkyl nitrates are significantly longer-lived, with lifetimes of days to weeks. copernicus.orgresearchgate.net

This relative stability allows them to act as reservoirs for NOx. bris.ac.ukresearchgate.net Formed in polluted, high-NOx environments, they can be transported over long distances to more remote, pristine regions. During this transport, they can be removed from the atmosphere via deposition or undergo chemical degradation through photolysis or oxidation by OH radicals. copernicus.orgresearchgate.net These degradation processes release the sequestered NOx back into the atmosphere. copernicus.org

This transport and subsequent release of NOx has significant implications for atmospheric chemistry on a regional scale. By delivering NOx to remote areas, organic nitrates can fuel the photochemical production of ozone far from the original emission sources, impacting air quality over a broader area. copernicus.orgresearchgate.netbris.ac.uk

Contribution to Secondary Organic Aerosol (SOA) Formation

Organic nitrates are recognized as important contributors to the formation of secondary organic aerosol (SOA), which comprises a significant fraction of atmospheric fine particulate matter. nih.govcopernicus.org SOA is formed when low-volatility products of VOC oxidation partition from the gas phase to the particle phase. nih.gov

The oxidation of C7 alkanes under high-NOx conditions, where the formation of organic nitrates is a significant channel, can lead to the production of multifunctional, oxygenated compounds. nih.gov These second-generation products, such as hydroxy nitrates or keto nitrates, have lower vapor pressures than their parent alkanes and the initial alkyl nitrate products. copernicus.orgnih.gov This reduced volatility facilitates their condensation onto existing aerosol particles or their participation in new particle formation. nih.gov

Modeling and laboratory studies have shown that multifunctional organic nitrates are a major component of SOA formed from the oxidation of various alkanes. nih.gov The structure of the parent hydrocarbon plays a role in the SOA yield, with different isomers potentially leading to different amounts of aerosol formation. nih.govsemanticscholar.orgsigmaaldrich.com Therefore, the formation of this compound and its subsequent reactions are a component of the complex chemical processes that lead to the creation of particulate matter in the atmosphere. nih.govnih.gov

Table 2. Summary of Atmospheric Roles of C7 Organic Nitrates.
Atmospheric ProcessRole of C7 Organic Nitrates (e.g., this compound)Key Research Findings
Atmospheric FormationSecondary pollutant from VOC + NOx reactions.Formed via OH-initiated (day), NO₃-initiated (night), and Ozonolysis pathways. copernicus.orgca.govnih.gov
Nitrogen CyclingAct as a temporary reservoir for NOx.Longer lifetime than NOx allows for long-range transport of reactive nitrogen. copernicus.orgresearchgate.net
Ozone ProductionContribute to downwind O₃ formation.Release NOx in remote regions, fueling ozone production. copernicus.orgbris.ac.uk
SOA FormationContribute to the mass of secondary organic aerosols.Low-volatility, multifunctional nitrates partition to the particle phase. nih.govcopernicus.orgnih.gov

Partitioning and Hydrolysis in Aqueous Atmospheric Aerosols

The extent to which this compound resides in the gas phase versus the particle phase (partitioning) and its subsequent chemical breakdown in aqueous aerosols (hydrolysis) are critical factors determining its atmospheric lifetime and impact.

Research Findings on Partitioning

The partitioning of an organic nitrate between the gas and aerosol phases is governed by its volatility, which is influenced by factors such as its vapor pressure and the concentration of existing organic aerosol mass. The addition of a nitrate functional group to a hydrocarbon is estimated to lower its equilibrium saturation vapor pressure by 2.5 to 3 orders of magnitude, thereby enhancing its tendency to partition into the particle phase.

For organic nitrates in general, the fraction found in the condensed phase increases with the total organic aerosol concentration, a behavior consistent with absorptive partitioning theory. This means that as the amount of organic particulate matter in the atmosphere increases, more this compound is likely to move from the gas phase into the aerosol phase.

To provide a more quantitative understanding, the following table presents estimated and analogous compound data for key partitioning parameters.

PropertyEstimated/Analogous ValueSignificance for Partitioning
Molecular Formula C7H15NO3Influences molecular weight and size, affecting volatility.
Vapor Pressure Estimated to be lowLower vapor pressure leads to greater partitioning into the aerosol phase.
Henry's Law Constant No specific data; likely low to moderate solubility in water.Determines the extent of partitioning into the aqueous phase of aerosols.
Gas-Aerosol Partitioning Coefficient (Kp) Increases with organic aerosol massIndicates that this compound will increasingly be found in the particle phase in polluted environments.

Note: The values in this table are based on general principles for organic nitrates and data for structurally similar compounds due to the lack of specific experimental data for this compound.

Research Findings on Hydrolysis

Hydrolysis is a key chemical loss process for some organic nitrates within aqueous atmospheric aerosols, leading to the formation of nitric acid and the corresponding alcohol. The rate of this reaction is highly dependent on the structure of the organic nitrate.

Crucially, research has shown that secondary organic nitrates, such as this compound, are generally stable to hydrolysis at the neutral pH values often found in atmospheric aerosols. rsc.orgnih.govresearchgate.net This stability contrasts with tertiary organic nitrates, which can hydrolyze much more rapidly.

The hydrolysis of secondary alkyl nitrates is thought to proceed via an acid-catalyzed mechanism. Therefore, in more acidic aerosols, the hydrolysis rate of this compound would be expected to increase, although it would likely remain significantly slower than that of tertiary nitrates. The atmospheric lifetime of this compound with respect to hydrolysis is therefore expected to be relatively long, particularly in less acidic environments.

The table below summarizes the key findings regarding the hydrolysis of secondary organic nitrates like this compound.

FactorFindingImplication for this compound
Molecular Structure Secondary nitrates are more stable to hydrolysis than tertiary nitrates.This compound is expected to have a longer atmospheric lifetime with respect to hydrolysis compared to tertiary isomers.
pH of Aerosol Hydrolysis is acid-catalyzed.Hydrolysis will be more significant in acidic atmospheric aerosols.
Hydrolysis Lifetime Generally long for secondary nitrates at neutral pH.Unlikely to be a major atmospheric sink for this compound under typical atmospheric conditions.

Formation and Fate of Organic Nitrates in Indoor Air Environments

Indoor environments have their own unique chemical composition, with various sources of volatile organic compounds that can lead to the formation of secondary pollutants, including organic nitrates.

Formation in Indoor Air

The formation of organic nitrates indoors can occur through pathways similar to those in the outdoor atmosphere, involving the reaction of VOCs with ozone (O3) and nitrogen oxides (NOx). Common indoor sources of VOCs include cleaning products, air fresheners, and building materials. For instance, terpenes like limonene, often found in cleaning agents, can react with ozone to produce hydroxyl radicals (OH), which can then initiate the oxidation of other VOCs. nih.gov

Heptane, a C7 alkane, has been identified as a VOC present in indoor air. nih.gov The oxidation of heptane in the presence of NOx could potentially lead to the formation of various heptyl nitrate isomers, including this compound. One study demonstrated the formation of alkyl nitrates from the reaction of ozone and α-pinene in the presence of an alkane and NO under conditions that can be found in indoor environments. nih.gov

A modeling study of indoor air chemistry has suggested that under typical indoor conditions, secondary organic aerosol can be dominated by nitrated material. copernicus.org This indicates that the formation of organic nitrates, potentially including C7 species like this compound, is a relevant process in indoor environments.

Fate in Indoor Air

Once formed, the fate of this compound in an indoor environment is primarily governed by two processes:

Ventilation: The rate at which indoor air is exchanged with outdoor air will determine how quickly the compound is removed from the indoor environment. Higher ventilation rates will lead to a shorter indoor lifetime.

Deposition: this compound can deposit onto indoor surfaces, such as walls, furniture, and floors. The rate of deposition depends on the compound's properties and the nature of the surfaces.

The chemical loss of secondary organic nitrates like this compound through hydrolysis on indoor surfaces is expected to be slow, similar to its behavior in atmospheric aerosols. Photolysis, another potential loss pathway in the outdoor atmosphere, is generally not significant indoors due to the limited amount of ultraviolet radiation.

The following table summarizes the key aspects of the formation and fate of organic nitrates in indoor environments.

ProcessDescriptionRelevance to this compound
Formation Oxidation of precursor VOCs (e.g., heptane) in the presence of O3 and NOx.Plausible formation pathway given the presence of precursors in some indoor environments.
Primary Fate Removal via ventilation and deposition to surfaces.The indoor lifetime will be largely controlled by the building's air exchange rate.
Chemical Loss Hydrolysis on surfaces is likely slow. Photolysis is negligible.Expected to have a relatively long indoor chemical lifetime.

Applications in Advanced Materials Science

Research into Energetic Materials Formulations

Organic nitrates are integral components in various energetic materials, including explosives and propellants, due to their high energy density and ability to undergo rapid decomposition. ontosight.ai The incorporation of a nitrate (B79036) ester group into an alkyl backbone, as seen in 3-Heptanol (B47328), nitrate, creates a molecule that can serve as an energetic plasticizer or fuel component in advanced formulations. zju.edu.cnacs.org Research in this area focuses on tailoring the performance, stability, and safety of these materials by modifying their chemical composition. zju.edu.cn

Factors known to influence the sensitivity of nitrate esters include:

Functional Groups: The number and density of energetic functional groups like nitrate esters (-ONO₂) are primary determinants of sensitivity. nih.gov

Oxygen Balance: This parameter relates to the degree to which the explosive can oxidize its own carbon and hydrogen content, which correlates with performance and can influence sensitivity. nih.gov

Heat of Formation/Explosion: The thermodynamic properties of the molecule are highly predictive of its handling sensitivity. nih.gov

Intermolecular Interactions: Crystal packing and hydrogen bonding can affect how energy is dissipated within the material, thereby influencing its response to impact or friction. acs.org

Compound/ClassPrimary Energetic Group(s)Typical Impact Sensitivity (H₅₀)Typical Friction SensitivityKey Structural Notes
PETNNitrate Ester~21 cmSensitivePolyol nitrate ester, solid. acs.org
PETriN (PETN derivative)Nitrate Ester, Hydroxyl~27 cmLess SensitiveLiquid; one -ONO₂ group replaced by -OH, reducing sensitivity. acs.org
Nitramines (e.g., RDX, HMX)NitramineRDX: ~182 N (BAM)RDX: 120 N (Limiting Load)Cyclic nitramines, different functional group from nitrate esters. drdo.gov.in
Secondary Alkyl Nitrates (general)Nitrate EsterExpected to be less sensitive than poly-nitrated esters like PETNGenerally sensitive, influenced by alkyl chain length and structure3-Heptanol, nitrate belongs to this class; typically liquids or low-melting solids. uri.edu

Note: Sensitivity values are highly dependent on the test method (e.g., drop weight height, anvil type, BAM friction apparatus load) and sample purity/preparation. This table provides comparative data from various sources to illustrate trends. taylorandfrancis.comacs.orgdrdo.gov.in

The performance and stability of propellants containing nitrate esters are governed by their thermal decomposition pathways. uri.edu The decomposition of these compounds, even at ambient conditions, is a critical factor for the long-term stability of energetic formulations and can lead to autocatalytic (self-accelerating) reactions if not controlled. zju.edu.cndiva-portal.org

The fundamental rate-determining step in the thermal decomposition of primary and secondary alkyl nitrates is the homolytic cleavage of the relatively weak RO-NO₂ bond. uri.edu This process has an activation energy of approximately 170 kJ/mol for most primary and secondary nitrates. uri.edu The initial step generates an alkoxy radical and nitrogen dioxide (NO₂):

R-CH(O-NO₂)R' → R-CH(O•)R' + NO₂

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from other molecules (e.g., a solvent or another propellant ingredient) to form the corresponding alcohol, 3-heptanol. uri.edu

Oxidation/Hydrogen Loss: The radical can be oxidized or lose a hydrogen atom to form the corresponding ketone, 3-heptanone (B90015). uri.edu

β-Scission: The alkoxy radical can break down further by cleavage of a carbon-carbon bond at the β-position. For the 3-heptoxy radical, two β-scission pathways are possible, yielding smaller aldehydes and alkyl radicals.

Studies on analogous secondary nitrate esters, such as 2-propanol nitrate and cyclohexanol (B46403) nitrate, provide insight into the expected products. The pyrolysis of 2-propanol nitrate yields 2-propanol nitrite (B80452), acetaldehyde (B116499), acetone, and other minor products. uri.edu Similarly, the decomposition of cyclohexanol nitrate produces cyclohexanol, cyclohexanone, and cyclohexene. uri.edu These products all originate from the initial formation of the corresponding alkoxy radical.

In a propellant system, the decomposition is more complex. The released NO₂ is a key species that can react further, often leading to an acceleration of the decomposition process. diva-portal.org Stabilizers are added to propellant formulations specifically to scavenge these acidic and reactive nitrogen oxides, thereby slowing the degradation of the nitrate ester and extending the service life of the material. zju.edu.cndiva-portal.org

Nitrate EsterStructure TypePrimary Decomposition StepMajor Observed/Expected Products
Ethanol nitratePrimaryC₂H₅O-NO₂ → C₂H₅O• + NO₂Acetaldehyde, Formaldehyde (B43269), Ethanol
2-Propanol nitrateSecondary(CH₃)₂CHO-NO₂ → (CH₃)₂CHO• + NO₂Acetone, Acetaldehyde, 2-Propanol nitrite. uri.edu
Cyclohexanol nitrateSecondaryc-C₆H₁₁O-NO₂ → c-C₆H₁₁O• + NO₂Cyclohexanone, Cyclohexanol, Cyclohexene. uri.edu
This compoundSecondaryC₄H₉CH(ONO₂)C₂H₅ → C₄H₉CH(O•)C₂H₅ + NO₂(Expected) 3-Heptanone, 3-Heptanol, Propionaldehyde, Butyl radical, Butyraldehyde, Ethyl radical

Utility as Intermediates in Complex Organic Synthesis

Beyond energetic materials, alkyl nitrates can serve as useful intermediates in organic synthesis. ontosight.ai The nitrate ester group is a versatile functional group that can participate in or be transformed through various reactions. While its precursor, 3-heptanol, is readily used in syntheses such as oxidation to 3-heptanone or acid-catalyzed dehydration to form heptenes, this compound itself offers different synthetic possibilities. chemicalbook.com

The utility of this compound as a synthetic intermediate stems from the reactivity of the C-O-N linkage. The nitrate group can act as a leaving group in nucleophilic substitution reactions, although it is less common than halides or tosylates. More significantly, the group can be used to generate other reactive species. For example, under specific conditions, alkyl nitrates can be involved in:

Radical Reactions: As seen in its decomposition, the homolytic cleavage of the O-NO₂ bond generates an alkoxy radical. This can be exploited in synthetic chemistry to initiate radical-based transformations.

Generation of Carbocations: Similar to the dehydration of its parent alcohol, the loss of the nitrate group (potentially acid-catalyzed) could generate a secondary carbocation. This intermediate could then be trapped by various nucleophiles or undergo rearrangement or elimination reactions, providing pathways to a range of substituted heptanes or heptenes. nih.gov

Nitration: In some contexts, alkyl nitrates can serve as nitrating agents, transferring the nitro group to another substrate. copernicus.org

While specific, large-scale synthetic applications documented in the literature for this compound are limited, its chemical nature places it in a class of compounds with recognized potential as reactive intermediates for constructing more complex molecules. ontosight.ai

Advanced Analytical Methodologies for Organic Nitrates

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating organic nitrates from complex matrices, enabling their precise quantification.

Gas chromatography coupled with electron ionization-mass spectrometry (GC/EI-MS) is a robust technique for the analysis of semivolatile organic nitrates (SVONs). The separation is achieved based on the compound's volatility and interaction with the GC column's stationary phase. Following separation, the analyte is ionized by electron impact, causing predictable fragmentation.

Organic nitrates exhibit characteristic fragmentation patterns under EI conditions, which aids in their identification. Key fragment ions include [NO₂]⁺ (m/z 46) and [CH₂NO₃]⁺ (m/z 76). Additionally, the neutral loss of NO₂ (46 amu) and NO₃ (62 amu) from the parent ion are indicative of organic nitrates wikipedia.org. For 3-Heptanol (B47328), nitrate (B79036), while a specific mass spectrum is not detailed in the provided search results, one would expect to observe these characteristic ions, facilitating its identification in complex environmental or biological samples. The analysis of various alkyl nitrites by GC/MS has been established, providing a foundation for the analysis of related nitrate esters ojp.govresearchgate.net.

Table 1: Characteristic Mass Fragments for Organic Nitrates in GC/EI-MS

Fragment Ion / Neutral LossMass-to-Charge Ratio (m/z) or Mass (amu)Significance
[NO₂]⁺46Characteristic fragment ion for nitrate esters.
[CH₂NO₃]⁺76Characteristic fragment ion indicating a nitrate group attached to a methylene.
Neutral Loss of NO₂46Characteristic fragment loss from the molecular ion.
Neutral Loss of NO₃62Characteristic fragment loss from the molecular ion.

High-Performance Liquid Chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection, is a valuable tool for quantifying organic nitrates and assessing their stability, especially in aqueous media copernicus.org. This technique is suitable for less volatile or thermally labile compounds that are not amenable to GC analysis.

In a study assessing the aqueous-phase oxidation of various organic nitrates, a UHPLC-UV method was developed that successfully quantified compounds like isopropyl nitrate and other functionalized organic nitrates copernicus.org. The method utilized a C18 column with a binary eluent of water and acetonitrile. Organic nitrates typically show intense UV absorption around 200 nm, allowing for sensitive detection copernicus.org. By monitoring the concentration of the parent compound over time under specific conditions (e.g., exposure to oxidants), HPLC can be used to determine reaction kinetics and stability. For 3-Heptanol, nitrate, a similar approach could be employed to study its stability in various environmental or biological systems.

Table 2: Example UHPLC-UV Conditions for Organic Nitrate Analysis copernicus.org

ParameterCondition
InstrumentUHPLC with UV Detector
ColumnHypersil Gold C18 (50×2.1 mm, 1.9 µm)
Mobile PhaseBinary gradient of H₂O and CH₃CN
Flow Rate400 µL min⁻¹
Detection Wavelength200 nm
Limit of Detection (LOD)~1×10⁻⁵ mol L⁻¹

Advanced Mass Spectrometry Techniques for Trace Analysis

Advanced mass spectrometry techniques offer high sensitivity and selectivity, enabling the detection of trace amounts of organic nitrates in complex mixtures, often in real-time.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) is a direct injection MS technique used for the real-time detection and quantification of volatile organic compounds (VOCs), including organic nitrates nih.govchromatographyonline.com. In conventional H₃O⁺ mode, proton transfer from hydronium ions to the target analyte occurs if the analyte has a higher proton affinity than water.

For the analysis of organic nitrates, the ionization mode can be optimized. It has been demonstrated that using NO⁺ as the reagent ion leads to the formation of R–NO⁺ adducts, which allows for the easy identification of the organic nitrate researchgate.net. While alkyl nitrates show moderate affinity for NO⁺ ionization, this method is suitable for the online detection of individual alkyl and functionalized nitrates researchgate.net. The high mass resolution of the TOF analyzer allows for the separation of isobaric compounds, enhancing specificity nih.gov.

Chemical Ionization Mass Spectrometry (CIMS) is a highly sensitive technique for detecting atmospheric trace gases. The choice of reagent ion determines which classes of compounds are detected. To broaden the range of detectable species, methods have been developed for rapid switching between different reagent ions.

For instance, switching between NH₄⁺ and H₃O⁺ reagent ions in a Vocus-CI-ToFMS has been shown to improve the detection of a wide range of reactive organic carbon uci.edu. While H₃O⁺ is optimal for reduced, high-volatility compounds, NH₄⁺ enhances the detection of functionalized compounds, including organic nitrates, which are often fragmented by H₃O⁺ uci.edu. This reagent-ion switching capability allows for a more comprehensive characterization of complex mixtures containing various types of organic compounds, including functionalized nitrates like this compound. Another approach, nitrate ion-based CIMS (NO₃⁻-CIMS), is widely used for detecting highly oxygenated organic molecules, which can include multifunctional nitrates ojp.gov.

Desorption Electrospray Ionization (DESI) is an ambient ionization technique that allows for the direct analysis of analytes on surfaces with minimal sample preparation wikipedia.orgnih.gov. DESI employs a charged solvent spray to desorb and ionize molecules from a surface, which are then analyzed by a mass spectrometer wikipedia.org. This makes it a powerful tool for the rapid chemical characterization of complex samples in their native environment.

DESI has been successfully applied to the chemical characterization of organic aerosols, which are complex mixtures of organic compounds and may include organic nitrates uci.edu. The technique is particularly advantageous for analyzing chemically labile molecules that might degrade using other methods uci.edu. When coupled with tandem mass spectrometry (MS/MS), DESI can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This approach, DESI-MS/MS, could be applied to a surface containing this compound to confirm its identity and distinguish it from isomers with high specificity, making it valuable in fields like forensics and environmental surface analysis wikipedia.org.

Vibrational Spectroscopies for Material Characterization and Degradation Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the characterization of organic nitrates like this compound. These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint that is highly sensitive to the molecule's structure and chemical environment. msu.edu The covalent bonds within a molecule, such as those in the nitrate ester group (-ONO2), are not rigid; instead, they behave like springs that vibrate at specific frequencies. msu.edu When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an absorption spectrum that is characteristic of the compound's functional groups. msu.eduuhcl.edu

For this compound, the infrared spectrum is dominated by absorptions corresponding to the vibrations of its key functional groups. The nitrate ester group (-ONO2) is particularly prominent, exhibiting strong, characteristic absorption bands. The asymmetric stretching vibration (νas) of the NO2 group typically appears in the 1600-1650 cm⁻¹ region, while the symmetric stretching vibration (νs) is found in the 1270-1290 cm⁻¹ range. nih.gov Additional characteristic bands for the nitrate group include the O-N stretch, which is observed at lower frequencies. The presence and precise position of these bands provide definitive identification of the nitrate functionality.

Vibrational spectroscopy is also exceptionally useful for studying the degradation of this compound. Chemical degradation, whether through hydrolysis, photolysis, or thermal decomposition, involves the breaking and forming of chemical bonds. These changes are directly reflected in the vibrational spectrum. For instance, the hydrolysis of the nitrate ester would lead to the formation of 3-Heptanol and nitric acid. This process can be monitored by observing the decrease in the intensity of the characteristic -ONO2 absorption bands and the simultaneous appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the newly formed alcohol group. uhcl.edu Similarly, oxidative degradation might lead to the formation of carbonyl compounds (ketones or aldehydes), which would introduce a new, strong absorption band around 1700-1750 cm⁻¹. By tracking the changes in the spectral features over time, the kinetics and pathways of degradation can be elucidated.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Alkyl (C-H)Stretching2850-2960Strong
Alkyl (C-H)Bending1375-1465Medium
Nitrate (NO₂)Asymmetric Stretch1600-1650Very Strong
Nitrate (NO₂)Symmetric Stretch1270-1290Very Strong
Ester (C-O)Stretching1000-1200Strong

Impinger-Based Sampling and Analysis in Atmospheric Research

Organic nitrates are significant compounds in atmospheric chemistry, acting as reservoirs for nitrogen oxides (NOx) and contributing to the formation of secondary organic aerosols and ozone. copernicus.orgmdpi.com Understanding their concentration and distribution in the atmosphere is crucial, necessitating effective sampling and highly sensitive analytical methods. Impinger-based sampling is a classic technique for collecting gas-phase atmospheric components, including volatile and semi-volatile organic nitrates like this compound.

The method involves bubbling a known volume of air through a specific solvent in a vessel called an impinger. The solvent is chosen for its ability to efficiently trap the target analyte. For organic nitrates, this could be a cooled organic solvent. As the air passes through, the organic nitrates partition from the gas phase into the liquid phase, effectively concentrating them in the solvent. While modern methods often use solid adsorbents like polyurethane foam for sampling semivolatile compounds, the principle of trapping analytes from a gas stream remains central. mdpi.com

Following sample collection, the solvent containing the trapped organic nitrates is analyzed using advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and powerful method for this purpose. mdpi.com In this technique, the sample is injected into the gas chromatograph, where individual compounds are separated based on their volatility and interaction with a stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. Organic nitrates often show characteristic fragment ions, such as [NO₂]⁺ (m/z 46) and [CH₂NO₃]⁺ (m/z 76), which aid in their identification and quantification. mdpi.com

Atmospheric research has successfully utilized these methodologies to identify and quantify various organic nitrates. For example, studies in urban environments have identified compounds like 1-pentyl nitrate and various isoprene-derived nitrates in ambient air samples. mdpi.com The concentrations of these compounds can vary significantly depending on factors like location, time of day, and meteorological conditions. The subsequent decomposition of these nitrates can release NOx back into the atmosphere, influencing regional air quality far from the original pollution source. copernicus.org These measurements are critical for validating atmospheric chemistry models and understanding the complex cycles of nitrogen and organic compounds in the troposphere. bris.ac.ukmdpi.com

Table 2: Example Concentrations of Semivolatile Organic Nitrates (SVONs) in Urban Ambient Air
CompoundAverage Concentration (ng m⁻³)Standard Deviation
1-Pentyl nitrate20.27.2
4-Hydroxy-isoprene nitrate13.27.2
(3,4)-Di-hydroxy-isoprene nitrate36.58.4
Total SVONs380.0190.8

Data derived from a study in Jinan, China, illustrating the application of advanced analytical methods for atmospheric organic nitrates. mdpi.com

Stereochemical Aspects and Stereoselective Synthesis of 3 Heptanol, Nitrate

Chirality of the 3-Heptanol (B47328) Backbone and its Nitrate (B79036) Ester

3-Heptanol, also known as heptan-3-ol, is a secondary alcohol with the chemical formula C₇H₁₆O. wikipedia.orgnih.gov The core structure of this compound is a seven-carbon chain (heptane) with a hydroxyl (-OH) group attached to the third carbon atom. nih.gov The carbon atom bonded to the hydroxyl group (C3) is a stereocenter, as it is attached to four different groups: a hydrogen atom, a hydroxyl group, an ethyl group (-CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃).

Due to the presence of this chiral center, 3-heptanol exists as a pair of enantiomers: (R)-3-heptanol and (S)-3-heptanol. wikipedia.org These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. A mixture containing equal amounts of both enantiomers is known as a racemic mixture. openstax.org

When 3-heptanol undergoes a nitration reaction to form 3-heptanol, nitrate (C₇H₁₅NO₃), the hydroxyl group is converted into a nitrate ester group (-ONO₂). nih.gov This transformation does not inherently alter the stereochemistry at the C3 position. Therefore, the chirality of the original 3-heptanol backbone is preserved in its nitrate ester derivative. This means that (R)-3-heptanol will form (R)-3-heptanol, nitrate, and (S)-3-heptanol will form (S)-3-heptanol, nitrate, assuming the reaction proceeds with retention of configuration. The stereochemical outcome of the nitration reaction itself is a critical consideration and is discussed in a later section.

Strategies for Enantioselective Synthesis of Chiral 3-Heptanol Precursors

The synthesis of enantiomerically pure or enriched 3-heptanol is a critical step for obtaining specific stereoisomers of its nitrate ester. Various strategies have been developed to control the stereochemistry during the synthesis of chiral alcohols like 3-heptanol. researchgate.net

Chemoenzymatic Approaches for Stereoisomeric Control

Chemoenzymatic methods leverage the high stereoselectivity of enzymes for kinetic resolution of racemic alcohols or for the asymmetric reduction of prochiral ketones. Lipases are commonly used enzymes for the kinetic resolution of secondary alcohols. researchgate.netresearchgate.net In this process, a racemic mixture of 3-heptanol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme will selectively acylate one of the enantiomers at a much faster rate, leaving the unreacted enantiomer in high enantiomeric excess. For instance, lipase AK can be used for the stereospecific transesterification of 4-methyl-3-heptanol, a structurally related alcohol, demonstrating the applicability of this method. researchgate.net

Another chemoenzymatic route involves the use of alcohol dehydrogenases (ADHs) to asymmetrically reduce the corresponding ketone, 3-heptanone (B90015). researchgate.net By selecting an appropriate ADH, either the (R) or (S) enantiomer of 3-heptanol can be preferentially synthesized. organic-chemistry.org These enzymatic reactions are often coupled with cofactor regeneration systems to improve efficiency. organic-chemistry.org

Table 1: Examples of Enzymes in Chemoenzymatic Synthesis of Chiral Alcohols

Enzyme Type Application Example
Lipase Kinetic resolution of racemic alcohols Lipase AK for stereospecific transesterification researchgate.net

Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture entirely into a single enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution. academie-sciences.fracademie-sciences.frnih.gov This process combines the enantioselective acylation of an alcohol by an enzyme (as in chemoenzymatic resolution) with the in-situ racemization of the unreacted alcohol enantiomer using a metal catalyst. nih.govresearchgate.net

Ruthenium complexes are frequently employed as efficient racemization catalysts for secondary alcohols. academie-sciences.fracademie-sciences.fr These catalysts operate via a hydrogen transfer mechanism, which involves the oxidation of the alcohol to the corresponding ketone, followed by its re-reduction to the alcohol, thereby scrambling the stereocenter. academie-sciences.fr The compatibility between the metal catalyst and the enzyme is crucial for the success of DKR. researchgate.netwiley-vch.de For example, the combination of a ruthenium catalyst with a lipase like Pseudomonas cepacia lipase (PCL) has been successfully used for the DKR of various secondary alcohols. academie-sciences.fr

Table 2: Key Components in Metal-Catalyzed Dynamic Kinetic Resolution

Component Function Example
Enzyme Enantioselective acylation Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL) academie-sciences.frresearchgate.net
Metal Catalyst Racemization of the unreacted alcohol Ruthenium complexes, such as [RuCl₂(p-cymene)]₂ academie-sciences.fracademie-sciences.fr

Asymmetric Catalysis in Alcohol Synthesis

Asymmetric catalysis provides a direct route to enantiomerically enriched alcohols from prochiral starting materials, often with high efficiency and selectivity. openstax.orgfrontiersin.org One of the most common methods is the asymmetric reduction of ketones, such as 3-heptanone, using a chiral catalyst.

For instance, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst with a hydrogen donor like isopropanol (B130326) or formic acid can produce chiral 3-heptanol with high enantiomeric excess. The Sharpless asymmetric epoxidation is another powerful tool, where an allylic alcohol can be epoxidized with high enantioselectivity, and the resulting chiral epoxide can be further manipulated to yield the desired alcohol. openstax.org Additionally, asymmetric induction using boronic esters has been shown to be an effective method for producing chiral alcohols with high selectivity. acs.orgcapes.gov.br

Stereoretention and Stereoinversion during Nitration Reactions

The conversion of a chiral 3-heptanol precursor to its nitrate ester involves the substitution of the hydroxyl group. The stereochemical outcome of this nitration reaction—whether it proceeds with retention or inversion of configuration at the chiral center—is dependent on the reaction mechanism. byjus.com

Nitration of alcohols can proceed through different pathways, primarily analogous to Sₙ1 and Sₙ2 reactions.

Sₙ1-type mechanism: If the reaction proceeds through a carbocation intermediate, the stereochemical information can be lost, leading to a racemic or near-racemic product. The planar carbocation can be attacked by the nitrate nucleophile from either face, resulting in both stereoisomers. However, in some cases, ion pairing can lead to a preference for retention of configuration. cdnsciencepub.com

Sₙ2-type mechanism: An Sₙ2-like pathway involves the backside attack of the nucleophile on the carbon atom bearing the leaving group (the protonated hydroxyl group or a derivative). This mechanism leads to an inversion of the stereochemistry at the chiral center. acs.orgnih.gov For secondary alcohols like 3-heptanol, the Sₙ2 pathway is sterically less hindered than for tertiary alcohols. acs.org

Impact of Stereochemistry on Reactivity and Targeted Applications

The specific stereochemistry of this compound can have a profound impact on its chemical reactivity and its interactions in biological systems, which dictates its targeted applications. slideshare.net The three-dimensional arrangement of atoms in a chiral molecule determines how it fits into the active sites of enzymes or receptors, and also influences its physical properties and reaction kinetics. rsc.org

In the context of atmospheric chemistry, the stereochemistry of hydroxynitrates, which are structurally related to this compound, can affect their reactivity and atmospheric lifetime. mdpi.com For example, the rate of reaction with hydroxyl radicals and the potential for the molecule to contribute to secondary organic aerosol (SOA) formation can differ between stereoisomers. rsc.orgmdpi.com The formation of intramolecular hydrogen bonds, which is dependent on the relative orientation of functional groups, can influence a molecule's volatility and partitioning between the gas and aerosol phases. mdpi.com

In biological systems, the differing biological activities of enantiomers are well-documented. google.com For instance, the stereoisomers of 4-methyl-3-heptanol, an analog of 3-heptanol, act as aggregation pheromones for different species of bark beetles, highlighting the critical role of stereochemistry in molecular recognition. researchgate.netlnu.se Therefore, one enantiomer of this compound might exhibit a desired biological effect, while the other could be inactive or even have undesirable effects. This makes the enantioselective synthesis of specific stereoisomers crucial for applications in areas such as agriculture (e.g., as pheromones or pesticides) or pharmacology.

The reactivity of the nitrate ester itself can also be influenced by stereochemistry. The accessibility of the nitrate group to nucleophiles or radicals can be affected by the steric environment created by the alkyl chain's conformation, which is dictated by the stereocenter. slideshare.net This can lead to different product distributions in subsequent reactions of the (R) and (S) enantiomers.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-heptanol nitrate derivatives?

  • Method : Nitration of 3-heptanol can be achieved via acid-catalyzed esterification using nitric acid (HNO₃) or mixed acid (HNO₃/H₂SO₄). For controlled reaction conditions, a molar ratio of 1:1.2 (3-heptanol:HNO₃) at 0–5°C minimizes side reactions (e.g., oxidation). Post-synthesis purification via fractional distillation under reduced pressure (e.g., 50–70°C at 10 mmHg) isolates the nitrate ester .
  • Validation : Monitor reaction progress using FT-IR (nitrate ester peak ~1630 cm⁻¹) and GC-MS for purity assessment.

Q. How does the solubility of 3-heptanol in aqueous systems influence experimental design for nitrate derivatization?

  • Data : 3-Heptanol exhibits limited solubility in water (0.43 g/100 g at 298 K), necessitating phase-transfer catalysts (e.g., tetrabutylammonium bromide) or solvent systems (e.g., ethanol/water) to enhance reactivity with nitrate precursors .
  • Design Consideration : Use biphasic systems to separate organic/aqueous layers, minimizing hydrolysis of nitrate esters during synthesis.

Q. What safety protocols are critical when handling 3-heptanol and nitrate reagents?

  • PPE : Nitrile gloves (11–13 mil thickness, 1-hour breakthrough time) for routine handling; butyl rubber gloves (12–15 mil, >4 hours) for direct contact. Use fume hoods to mitigate HNO₃ vapor exposure .
  • Emergency Measures : For skin/eye contact, rinse with water for 15+ minutes; inhalation requires immediate fresh air and medical consultation .

Advanced Research Questions

Q. How can sampling artifacts in aerosol nitrate quantification be mitigated when studying 3-heptanol nitrate’s environmental behavior?

  • Challenge : Nitrate evaporation and nitric acid adsorption during aerosol collection skew concentration measurements.
  • Solution : Use denuder-filter pack systems to separate gaseous HNO₃ and particulate nitrate. Validate with ion chromatography (IC) and compare against chemistry-transport models (CTMs) to correct for losses .
  • Case Study : Wintertime CTM simulations in Europe achieved 85–90% accuracy for nitrate aerosol predictions by integrating heterogeneous reaction kinetics .

Q. What contradictions exist in thermodynamic data for 3-heptanol derivatives, and how can they be resolved experimentally?

  • Data Gaps : Enthalpy of vaporization (ΔvapH) and critical temperature (Tc) for 3-heptanol nitrate are absent in NIST databases. Existing data for analogous alcohols (e.g., 1-heptanol) show ±5% variability due to measurement techniques.
  • Resolution : Conduct differential scanning calorimetry (DSC) and gas-phase electron diffraction to refine thermochemical parameters. Cross-validate with computational methods (e.g., COSMO-RS) .

Q. How do heterogeneous reaction mechanisms affect the atmospheric lifetime of 3-heptanol nitrate?

  • Mechanism : On aerosol surfaces, 3-heptanol nitrate undergoes hydrolysis via OH⁻-catalyzed pathways, producing HNO₃ and heptanol. Rate constants (k) depend on relative humidity (RH) and aerosol composition (e.g., sulfate vs. ammonium).
  • Experimental Design : Use flow tube reactors with simulated aerosol particles (e.g., (NH₄)₂SO₄) to measure k at varying RH. Compare with FTIR-observed degradation products .

Q. What analytical techniques best resolve structural isomers in 3-heptanol nitrate synthesis byproducts?

  • Techniques :

  • GC×GC-TOFMS : Separates positional isomers (e.g., 2-heptanol vs. 3-heptanol nitrate) using dual-column polarity gradients.
  • NMR (¹³C, DEPT-135) : Assigns nitrate esterification sites via chemical shift analysis (e.g., δ 70–85 ppm for –O–NO₂) .

Contradictions and Validation

Q. Why do modeled vs. observed nitrate aerosol concentrations diverge in summer vs. winter studies?

  • Key Factor : Summer NH₃-limited conditions in regions like the Netherlands enhance ammonium nitrate formation, while low NH₃ emissions in Southern Europe suppress it. Models often underestimate NH₃ emission variability .
  • Resolution : Incorporate real-time NH₃ flux data from satellite (e.g., IASI) into CTMs to improve seasonal accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.